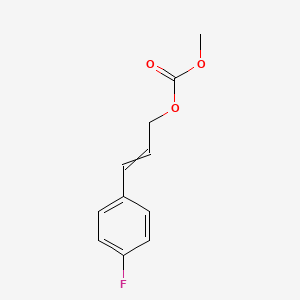
3-(4-Fluorophenyl)prop-2-en-1-yl methyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)prop-2-en-1-yl methyl carbonate is an organic compound that features a fluorinated aromatic ring attached to a prop-2-en-1-yl group, which is further linked to a methyl carbonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)prop-2-en-1-yl methyl carbonate typically involves the reaction of 3-(4-fluorophenyl)prop-2-en-1-ol with methyl chloroformate in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:
[ \text{3-(4-Fluorophenyl)prop-2-en-1-ol} + \text{Methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production and minimize human error.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)prop-2-en-1-yl methyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-yl group to a single bond, forming saturated derivatives.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.
Major Products
Oxidation: 3-(4-Fluorophenyl)propanoic acid or 3-(4-Fluorophenyl)propan-2-one.
Reduction: 3-(4-Fluorophenyl)propyl methyl carbonate.
Substitution: 3-(4-Methoxyphenyl)prop-2-en-1-yl methyl carbonate.
Scientific Research Applications
3-(4-Fluorophenyl)prop-2-en-1-yl methyl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)prop-2-en-1-yl methyl carbonate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, leading to improved efficacy.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)prop-2-en-1-yl methyl carbonate
- 3-(4-Bromophenyl)prop-2-en-1-yl methyl carbonate
- 3-(4-Methoxyphenyl)prop-2-en-1-yl methyl carbonate
Uniqueness
3-(4-Fluorophenyl)prop-2-en-1-yl methyl carbonate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
373362-11-9 |
|---|---|
Molecular Formula |
C11H11FO3 |
Molecular Weight |
210.20 g/mol |
IUPAC Name |
3-(4-fluorophenyl)prop-2-enyl methyl carbonate |
InChI |
InChI=1S/C11H11FO3/c1-14-11(13)15-8-2-3-9-4-6-10(12)7-5-9/h2-7H,8H2,1H3 |
InChI Key |
PLZXFLHTCJKIGU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)OCC=CC1=CC=C(C=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















